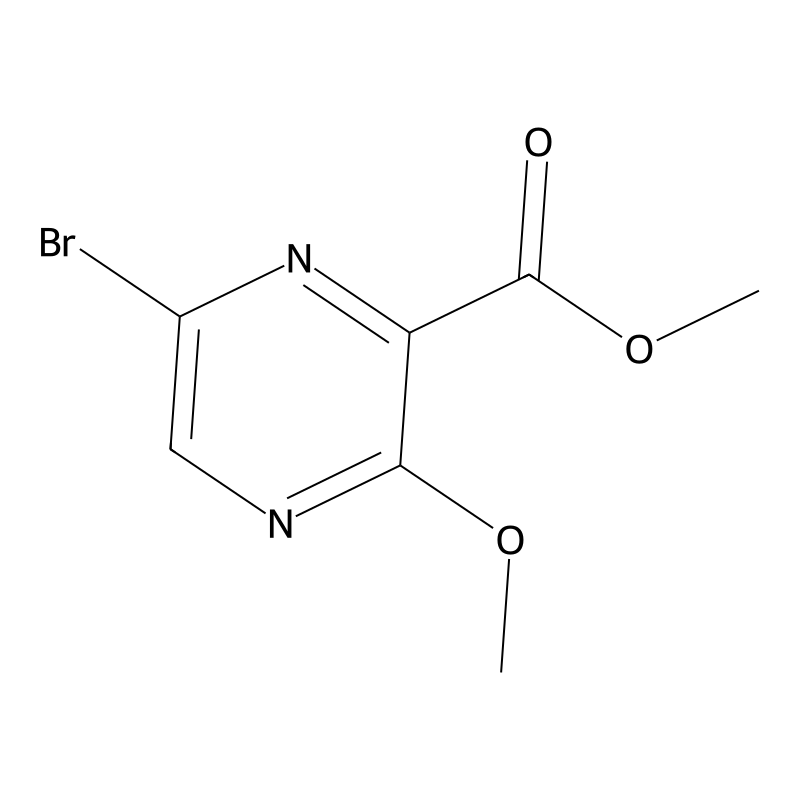

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol. It is classified as a pyrazine derivative, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is notable for its strong, earthy, and green aroma, making it valuable in the flavor and fragrance industries .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reduction Reactions: The methoxy group can be reduced to form alcohols, altering the compound's properties and potential applications.

Research indicates that methyl 6-bromo-3-methoxypyrazine-2-carboxylate exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, its unique aroma profile suggests possible applications in sensory biology and food science, where it may influence flavor perception and consumer preferences .

Several methods have been developed for synthesizing methyl 6-bromo-3-methoxypyrazine-2-carboxylate. Common synthetic routes include:

- Bromination of Pyrazine Derivatives: Starting from a suitable pyrazine precursor, bromination can introduce the bromine atom at the 6-position.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Carboxylation: The carboxylate group can be introduced via carbon dioxide fixation or through reactions with carbonyl compounds under basic conditions.

These methods allow for the efficient production of this compound with high purity levels suitable for research and industrial applications .

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate finds various applications across different fields:

- Flavoring Agent: Its strong aroma makes it a popular choice in food products to enhance flavor profiles.

- Fragrance Ingredient: Used in perfumes and other scented products due to its distinctive scent characteristics.

- Research Chemical: Employed in chemical synthesis and biological studies to explore its properties and potential effects.

Studies on the interactions of methyl 6-bromo-3-methoxypyrazine-2-carboxylate with biological systems have revealed interesting insights into its behavior. For instance, its antimicrobial activity suggests interactions with bacterial cell membranes or metabolic pathways, potentially inhibiting growth or function. Further research into its sensory interactions could provide valuable information on how this compound influences taste and smell perception in humans .

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl pyrazine | Pyrazine ring without substitutions | Commonly used as a flavoring agent but less potent aroma than methyl 6-bromo compound. |

| 2-Methyl-3-pyrazinyl acetate | Acetate group instead of carboxylate | Different functional group alters aroma properties significantly. |

| 6-Methylpyrazin-2-carboxylic acid | Carboxylic acid instead of ester | Exhibits different solubility and reactivity patterns compared to the ester form. |

| 3-Methoxy-6-methylpyrazine | Contains an additional methyl group | Alters biological activity; may have different sensory properties. |

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate stands out due to its unique combination of bromination and methoxylation, contributing to its distinctive aroma profile and potential biological activities not observed in simpler pyrazines .